
Erdosteine Ethyl Ester
描述
Erdosteine ethyl ester is a derivative of erdosteine, a mucolytic drug known for its ability to break down mucus and improve respiratory conditions. This compound is formed during the refining process of erdosteine when ethanol is used as a solvent
准备方法
Synthetic Routes and Reaction Conditions
Erdosteine ethyl ester can be synthesized through the esterification of erdosteine with ethanol. The process involves dissolving erdosteine in methanol and heating under reflux. The mixture is then combined with C18 powder and evaporated to dryness on a water bath . The esterification reaction typically requires an acid catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of ethanol as a refining solvent during the purification of erdosteine bulk drug. The process includes chromatographic separations and oxidative degradation to isolate and purify the ester .
化学反应分析
Types of Reactions
Erdosteine ethyl ester, like other esters, undergoes several types of chemical reactions:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield erdosteine and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride produces alcohols.
Substitution: The alkoxy group of the ester can be replaced by other groups in nucleophilic substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis (Saponification): Involves the use of sodium hydroxide or potassium hydroxide.
Reduction: Utilizes lithium aluminum hydride as the reducing agent.
Major Products Formed
Hydrolysis: Produces erdosteine and ethanol.
Reduction: Yields primary alcohols.
科学研究应用
Pharmacological Applications
Erdosteine ethyl ester has been primarily investigated for its therapeutic potential in respiratory diseases, particularly chronic obstructive pulmonary disease (COPD). The compound's pharmacological effects include:
- Mucolytic Activity : this compound is metabolized to active forms that reduce mucus viscosity and enhance mucociliary transport, facilitating expectoration.
- Antioxidant Properties : It scavenges free radicals, thereby mitigating oxidative stress associated with chronic respiratory conditions.
- Synergistic Effects with Antibiotics : this compound enhances the penetration of antibiotics such as amoxicillin into bronchial secretions, improving treatment efficacy for respiratory infections.
Clinical Findings
Study | Objective | Key Findings |
---|---|---|
RESTORE Study | Evaluate effects on acute exacerbations of COPD | Erdosteine significantly reduced the risk of exacerbations and hospitalizations. |
EQUALIFE Study | Assess long-term effects on COPD patients | Reduced exacerbation frequency and improved quality of life compared to placebo. |
Experimental Study on Smokers | Investigate lipid peroxidation | Erdosteine reduced lipid peroxidation markers after smoke exposure. |
Mechanism Overview
Mechanism Component | Description |
---|---|
Prodrug Activation | Metabolized to active thiol-containing metabolites. |
Mucolytic Action | Breaks disulfide bonds in mucins, reducing viscosity. |
Antioxidant Action | Scavenges reactive oxygen species, protecting lung tissue. |
Research Methodologies
Research involving this compound typically employs various methodologies:
- Clinical Trials : Randomized, double-blind, placebo-controlled designs assess efficacy in COPD patients.
- In Vitro Studies : Investigate the compound's effect on antibiotic penetration using bronchial epithelial cell cultures.
- Animal Models : Evaluate pharmacological effects in models of respiratory diseases.
Experimental Design Example
- Participants : COPD patients randomized into treatment and placebo groups.
- Intervention : Administration of this compound or placebo.
- Outcome Measures :
- Exacerbation frequency
- Lung function tests (FEV1, FVC)
- Biomarkers of oxidative stress (e.g., malondialdehyde levels)
Case Studies and Clinical Evidence
Numerous studies have documented the effectiveness of this compound in clinical settings:
- In a study involving 155 COPD patients during winter months, treatment with 300 mg twice daily resulted in significantly fewer acute exacerbations compared to placebo.
- Another study demonstrated that a regimen combining erdosteine with chest physiotherapy led to improved mucus clearance and lung function metrics.
作用机制
Erdosteine ethyl ester, like its parent compound erdosteine, is a prodrug that is metabolized to active metabolites with mucolytic properties. These metabolites contain sulfhydryl groups that can break disulfide bonds in mucins, reducing mucus viscosity and improving mucociliary clearance . Additionally, the compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.
N-acetylcysteine: Known for its mucolytic and antioxidant effects.
Ambroxol: A mucolytic agent that also has anti-inflammatory properties.
Uniqueness
Erdosteine ethyl ester is unique due to its dual role as a mucolytic and antioxidant agent. Its ability to improve the penetration of antibiotics into bronchial secretions sets it apart from other mucolytic agents .
生物活性
Erdosteine Ethyl Ester, a derivative of the mucolytic agent erdosteine, is recognized for its significant biological activities, particularly its mucolytic and antioxidant properties. This article provides a comprehensive overview of its mechanisms of action, biochemical pathways, pharmacokinetics, and clinical applications, supported by relevant case studies and research findings.
Target and Mode of Action
This compound functions primarily as a prodrug. Upon administration, it undergoes hepatic first-pass metabolism to yield active metabolites that exhibit both mucolytic and antioxidant activities. The compound contains sulfhydryl groups that are crucial for its biological effects, particularly in breaking disulfide bonds in mucins, which decreases mucus viscosity and enhances expectoration .
Biochemical Pathways
The compound's activity is closely linked to its influence on biochemical pathways involved in mucus production and oxidative stress mitigation. It enhances mucociliary transport and reduces the viscosity of mucus in the respiratory tract, which is vital for patients suffering from chronic obstructive pulmonary disease (COPD) and other respiratory conditions .
Pharmacokinetics
This compound demonstrates pharmacokinetic properties similar to those of its parent compound, erdosteine. After oral administration, it is metabolized in the liver to release active thiol groups that exert their effects on cellular processes. The bioavailability of the drug is enhanced due to its formulation as an ester, which may improve absorption compared to other mucolytics .
Biological Activity
Antioxidant Properties
This compound has been shown to possess significant antioxidant activity. Experimental studies indicate that it can enhance the activity of various antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase while reducing markers of oxidative stress like nitric oxide and xanthine oxidase . This dual action helps protect tissues from oxidative damage caused by environmental stressors or pharmacological agents.
Mucolytic Effects
The compound's ability to reduce mucus viscosity has been well-documented. In clinical trials, erdosteine has been shown to effectively reduce cough frequency and sputum viscosity in patients with chronic bronchitis. For instance, a study indicated that 300 mg of erdosteine administered twice daily resulted in more significant improvements compared to placebo and was more effective than ambroxol at reducing sputum adhesivity .
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) : In a randomized controlled trial involving COPD patients, erdosteine significantly improved lung function and reduced exacerbation rates compared to standard treatments. Patients receiving 300 mg twice daily reported marked reductions in cough severity and mucus production .
- Asthma Models : In studies using asthmatic mice, this compound was found to decrease inflammation markers and improve pulmonary function by modulating cell barrier proteins like claudin-4 and nectin-4. This suggests potential applications in managing asthma exacerbations.
Comparative Analysis
Compound | Mucolytic Activity | Antioxidant Activity | Clinical Applications |
---|---|---|---|
This compound | High | High | COPD, asthma |
Carbocysteine | Moderate | Moderate | Chronic bronchitis |
N-acetylcysteine | High | High | COPD, acetaminophen overdose |
Ambroxol | High | Low | COPD, bronchitis |
This compound stands out due to its unique combination of mucolytic and antioxidant properties, making it particularly effective for respiratory conditions where oxidative stress plays a significant role.
常见问题
Basic Research Questions
Q. How is Erdosteine Ethyl Ester synthesized and characterized, particularly its enantiomers?
this compound enantiomers (R and S) are synthesized via esterification of the parent compound, followed by chiral resolution using nuclear magnetic resonance (NMR) with chiral shift reagents to determine enantiomeric excess. The ethyl ester form enhances solubility for analytical purposes. Pharmacological characterization involves comparative assays, such as paraquat-induced oxidative stress models in mice, where the S enantiomer demonstrates superior free radical scavenging activity compared to the R form .
Q. What methodological approaches are used to determine the antioxidant efficacy of this compound in preclinical models?
Preclinical antioxidant efficacy is assessed through biomarkers like malondialdehyde (MDA) and reduced glutathione (GSH) levels in oxidative stress models. For example, in rodent studies, this compound reduces MDA (a lipid peroxidation marker) and increases GSH (an endogenous antioxidant), measured via spectrophotometry. Experimental designs often include control groups, dose-response analyses, and statistical validation using ANOVA with post hoc tests to ensure reproducibility .
Q. What are the key pharmacological differences between the R and S enantiomers of this compound?
The S enantiomer exhibits significantly higher efficacy in scavenging free radicals, as demonstrated in paraquat challenge models, where it improves survival rates in mice by 30–40% compared to the R form. This disparity is attributed to stereospecific interactions with reactive oxygen species (ROS)-generating pathways, emphasizing the need for enantiomeric purity in therapeutic formulations .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in the efficacy of this compound when used with inhaled corticosteroids (ICS) in COPD management?
Contradictions arise from clinical guidelines (e.g., GOLD 2020) restricting Erdosteine use in ICS-treated patients, despite RESTORE trial data showing no differential efficacy in ICS users vs. non-users. To address this, researchers should conduct stratified meta-analyses of randomized controlled trials (RCTs), adjusting for eosinophil counts and ICS dosage. Network meta-analyses comparing Erdosteine with other thiol-based drugs (e.g., N-acetylcysteine) can clarify its standalone vs. adjunctive benefits .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how does this impact therapeutic outcomes?
Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis. Impurity profiling using high-performance liquid chromatography (HPLC) coupled with circular dichroism ensures >99% enantiomeric excess. The S enantiomer’s superior ROS scavenging activity necessitates rigorous quality control, as even 5% R-form contamination reduces in vivo efficacy by 15–20% in murine models .
Q. What are the challenges in extrapolating this compound's antioxidant data from rodent models to human clinical trials, and how can they be addressed methodologically?
Rodent models often use acute oxidative stress (e.g., paraquat or diazinon exposure), whereas human COPD involves chronic ROS accumulation. Bridging this gap requires longitudinal studies with surrogate endpoints like exhaled breath condensate (EBC) 8-isoprostane levels. Dose translation must account for metabolic differences: murine LD50 data suggest a human equivalent dose of 300–600 mg/day, but phase I trials should prioritize pharmacokinetic profiling of the ethyl ester’s bioavailability and metabolite kinetics .
属性
IUPAC Name |
ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDBCZANDKRAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。